

# The Discovery of Triazolopyridinone GS-462808: A Late Sodium Current Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GS-462808** is a triazolopyridinone derivative identified as a potent and selective inhibitor of the late sodium current (INaL) in the cardiac Nav1.5 channel. Developed as a second-generation compound following GS-458967, its design focused on mitigating the central nervous system (CNS) side effects of its predecessor by increasing polarity and reducing brain penetration. While **GS-462808** demonstrated an improved CNS safety profile and enhanced anti-ischemic potency compared to the existing drug ranolazine, its development was ultimately halted due to the discovery of liver lesions in preclinical toxicology studies. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to **GS-462808**.

## Introduction

The late sodium current (INaL) is a sustained component of the total sodium current that flows through the cardiac voltage-gated sodium channel, Nav1.5.[1][2][3] Under pathological conditions such as myocardial ischemia and heart failure, the INaL can be enhanced, leading to intracellular sodium and calcium overload, which in turn can cause cardiac arrhythmias.[4][5] Inhibition of the late INaL has therefore emerged as a promising therapeutic strategy for the treatment of angina and arrhythmias.[2]



**GS-462808** was developed from a medicinal chemistry program aimed at optimizing a lead compound, GS-458967, a potent INaL inhibitor with undesirable CNS effects due to high brain penetration.[6][7] By increasing the polar surface area of the molecule through the addition of a carbonyl group and an oxadiazole ring, researchers successfully synthesized **GS-462808** with reduced brain-to-plasma partitioning.[6][7] This modification led to a significant improvement in the CNS safety window. However, subsequent preclinical safety evaluation revealed unforeseen liver toxicity, leading to the cessation of its development.[6][7]

# Data Presentation In Vitro Potency and Selectivity

The following table summarizes the in vitro pharmacological profile of **GS-462808** in comparison to its predecessor, GS-458967, and the established late INaL inhibitor, ranolazine.

| Compound   | Late INa IC50<br>(nM) | Peak INa<br>Inhibition at 10<br>μM (%) | Nav1.1 Peak<br>Current<br>Inhibition (%) | Reference |
|------------|-----------------------|----------------------------------------|------------------------------------------|-----------|
| GS-462808  | 1900                  | 10                                     | 8                                        | [8]       |
| GS-458967  | 333                   | <15 (at 333 nM)                        | High                                     | [3][6][7] |
| Ranolazine | 6000 - 17000          | -                                      | -                                        | [3]       |

### In Vivo Efficacy and Safety

The table below presents a summary of the key in vivo findings for **GS-462808**.

| Parameter             | Finding                                | Species  | Reference |
|-----------------------|----------------------------------------|----------|-----------|
| CNS Safety Window     | >20-fold improvement<br>over GS-458967 | Rat, Dog | [6][7]    |
| Anti-ischemic Potency | Improved relative to ranolazine        | -        | [6][7]    |
| Toxicology            | Liver lesions observed in 7-day study  | Rat      | [6][7]    |



# Experimental Protocols Whole-Cell Patch-Clamp Assay for Late INa Current

This protocol describes the methodology for assessing the inhibitory activity of compounds on the late sodium current in a heterologous expression system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the late INa current mediated by the Nav1.5 channel.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.5 channel.

#### Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

#### Procedure:

- HEK-293 cells expressing Nav1.5 are cultured and prepared for patch-clamp recording.
- Whole-cell patch-clamp recordings are performed at room temperature.
- A specific voltage-clamp protocol is applied to elicit both peak and late sodium currents. A
  typical protocol involves a holding potential of -120 mV, followed by a depolarizing step to -20
  mV for 200-500 ms.
- The late INa is measured as the mean current during the final 50-100 ms of the depolarizing pulse.
- After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.
- The steady-state inhibition at each concentration is recorded.



• The concentration-response data are fitted to a Hill equation to determine the IC50 value.

## **Preclinical CNS Safety Assessment**

This protocol outlines a general approach for evaluating the potential central nervous system side effects of a drug candidate in rodents.

Objective: To assess the CNS safety window of a test compound by determining the maximum tolerated dose (MTD) and observing any behavioral or physiological abnormalities.

Species: Male Sprague-Dawley rats.

#### Procedure:

- Animals are acclimated to the housing conditions for at least one week prior to the study.
- The test compound is formulated in an appropriate vehicle.
- Animals are divided into several groups, including a vehicle control group and multiple dose groups of the test compound.
- The compound is administered via the intended clinical route (e.g., oral gavage).
- Following administration, animals are observed continuously for the first few hours and then periodically for up to 24-48 hours.
- A functional observational battery (FOB) is performed to assess changes in autonomic function, neuromuscular coordination, and overall behavior. This may include evaluation of posture, gait, motor activity, and reflexes.
- The MTD is determined as the highest dose that does not cause significant adverse effects or mortality.
- The CNS safety window is calculated as the ratio of the MTD to the efficacious dose.

## 7-Day Rat Toxicology Study



This protocol describes a sub-acute toxicity study to evaluate the potential adverse effects of a compound after repeated administration over one week.

Objective: To identify potential target organs of toxicity and to characterize the dose-response relationship for any observed adverse effects.

Species: Male and female Wistar rats.

#### Procedure:

- Animals are randomized into control and treatment groups.
- The test compound is administered daily for 7 consecutive days at multiple dose levels. A
  control group receives the vehicle only.
- Clinical observations, body weight, and food consumption are recorded daily.
- At the end of the 7-day treatment period, blood samples are collected for hematology and clinical chemistry analysis, including liver function markers (e.g., ALT, AST).
- Animals are euthanized, and a full necropsy is performed.
- Organs, with a particular focus on the liver, are weighed and preserved for histopathological examination.
- A board-certified veterinary pathologist examines the tissues for any microscopic changes. In the case of GS-462808, this would have revealed the presence of liver lesions.[6][7]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Proposed mechanism of action of **GS-462808** on the cardiac action potential.





Click to download full resolution via product page

Caption: Drug discovery workflow leading to the identification and eventual termination of **GS-462808**.

## **Signaling Pathways**

The primary mechanism of action of **GS-462808** is the inhibition of the late sodium current (INaL) conducted by the Nav1.5 channel. The regulation of INaL is complex and involves multiple signaling pathways. An increase in intracellular Ca2+, as seen in pathological states, can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII can then phosphorylate the Nav1.5 channel, leading to an enhancement of the late INaL. This creates a vicious cycle where increased INaL leads to further Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, promoting arrhythmias. **GS-462808**, by directly inhibiting the enhanced INaL, is proposed to interrupt this pathological signaling cascade.





Click to download full resolution via product page



Caption: Signaling pathway of late INa enhancement and the point of intervention for **GS-462808**.

### Conclusion

The discovery and preclinical development of **GS-462808** represent a case study in targeted drug design. The successful optimization of a lead compound to improve its CNS safety profile highlights the effectiveness of rational medicinal chemistry approaches. However, the unforeseen liver toxicity underscores the challenges inherent in drug development and the critical importance of comprehensive preclinical safety assessments. The data and methodologies presented in this guide provide valuable insights for researchers working on the development of novel ion channel modulators and serve as a detailed record of a promising, yet ultimately unsuccessful, drug candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pathophysiology of the cardiac late Na Current and its potential as a drug target PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late INa Inhibition as an Antiarrhythmic Strategy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Late sodium current: a mechanism for angina, heart failure, and arrhythmia" PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. AID 1302074 Inhibition of 1 Hz stimulated Nav1.5 (unknown origin) assessed as inhibition of peak sodium current by manual patch clamp method PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of triazolopyridinone GS-462808, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Discovery of Triazolopyridinone GS-462808: A Late Sodium Current Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494544#the-discovery-of-triazolopyridinone-gs-462808]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com